GPP 78 hydrochloride
Description
Significance of NAD+ Metabolism in Cellular Processes and Disease Models
Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) is a fundamental coenzyme present in all living cells and is crucial for a multitude of cellular functions. nih.govresearchgate.net It plays a central role in energy metabolism as a key component of redox reactions, including glycolysis, the citric acid cycle, and oxidative phosphorylation. frontiersin.orgmdpi.com Beyond its role in bioenergetics, NAD+ is an essential substrate for several non-redox enzymes, such as sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38. nih.govresearchgate.net These enzymes are involved in vital cellular processes including DNA repair, chromatin remodeling, cellular senescence, and immune cell function. nih.govresearchgate.net
The maintenance of cellular NAD+ levels is critical for tissue and metabolic homeostasis. nih.gov A decline in NAD+ levels is associated with aging and has been causally linked to a range of age-related diseases, including cognitive decline, cancer, metabolic disorders, and neurodegenerative diseases. nih.govresearchgate.netcreative-proteomics.com Consequently, the modulation of NAD+ metabolism has become a significant therapeutic target in preclinical research for a variety of conditions. nih.govresearchgate.net The dependence of many cancer cells on high levels of NAD+ to sustain their rapid growth and proliferation makes the NAD+ metabolic pathway a particularly attractive target for anticancer drug development. frontiersin.orgfrontiersin.org
Overview of NAMPT as a Key Enzymatic Target in Salvage Pathways
Mammalian cells synthesize NAD+ through three primary pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. mdpi.comoaepublish.com The salvage pathway is the predominant source of NAD+ in mammals, recycling nicotinamide produced by NAD+-consuming enzymes. frontiersin.orgwikipedia.org
At the heart of the salvage pathway is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). wikipedia.orgresearchgate.net NAMPT catalyzes the rate-limiting step in this pathway, converting nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). wikipedia.orgresearchgate.netacs.org NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). frontiersin.orgfrontiersin.org Due to its critical role, NAMPT is a key regulator of intracellular NAD+ concentrations. frontiersin.org
The overexpression of NAMPT has been observed in numerous types of cancer, including breast, ovarian, prostate, and colorectal cancers, making it a significant target for cancer therapy. frontiersin.org By inhibiting NAMPT, researchers can deplete NAD+ levels, leading to metabolic disruption and cell death, particularly in cancer cells that are highly dependent on the salvage pathway. frontiersin.orgacs.orgtandfonline.com
Historical Context of NAMPT Inhibitor Development in Research
The exploration of NAMPT inhibitors as potential therapeutic agents began with the discovery that depleting NAD+ could be a viable anticancer strategy. frontiersin.org This led to extensive research and the development of several generations of NAMPT inhibitors.
The first generation of NAMPT inhibitors provided crucial proof-of-concept for this therapeutic approach. FK866, also known as APO866, was one of the first specific and potent NAMPT inhibitors identified in 2003. frontiersin.orgnih.gov It was discovered through a screen for compounds that induce apoptosis in cancer cells and was found to rapidly deplete cellular NAD+. acs.orgnih.gov Another early inhibitor, CHS-828, was developed in 1997 and later identified as a NAMPT inhibitor. frontiersin.orgfrontiersin.org While these first-generation inhibitors demonstrated potent antitumor activity in preclinical models, their clinical development was often hampered by dose-limiting toxicities. patsnap.com
Subsequent research has focused on developing new generations of NAMPT inhibitors with improved efficacy and better selectivity to minimize off-target effects. These efforts have included structure-guided design and the exploration of novel chemical scaffolds. frontiersin.org The development of prodrugs, such as GMX1777 (a prodrug of CHS-828), aimed to improve solubility and pharmacokinetic properties. frontiersin.org More recent strategies include the development of dual inhibitors and antibody-drug conjugates to enhance tumor-specific targeting. frontiersin.orgpatsnap.com
GPP 78 hydrochloride is a potent inhibitor of NAMPT. tocris.comrndsystems.comtargetmol.com Synthesized via click chemistry, it represents a novel class of NAMPT inhibitors. tocris.com In vitro studies have demonstrated its ability to potently deplete NAD+ levels with an IC50 value of 3.0 nM. tocris.comrndsystems.comtargetmol.com Furthermore, this compound exhibits cytotoxicity in neuroblastoma cells with an IC50 value of 3.8 nM and has been shown to induce autophagy in these cells. tocris.comrndsystems.comtargetmol.comcaymanchem.com These findings position this compound as a significant research tool for studying the effects of NAMPT inhibition and for exploring its potential in disease models where NAMPT is a relevant therapeutic target.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | N-[1,1'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride | tocris.com |
| Molecular Formula | C27H29N5O.HCl | rndsystems.com |
| Molecular Weight | 476.01 | rndsystems.com |
| IC50 (NAD depletion) | 3.0 nM | tocris.comtargetmol.com |
| IC50 (cytotoxicity in SH-SY5Y neuroblastoma cells) | 3.8 nM | tocris.comtargetmol.com |
| Mechanism of Action | Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) | tocris.comrndsystems.com |
| Observed Biological Effect | Induces autophagy in neuroblastoma cells | tocris.comrndsystems.comtargetmol.com |
Properties
Molecular Formula |
C27H29N5O.HCl |
|---|---|
Molecular Weight |
476.01 |
SMILES |
O/C(CCCCCCCN1C=C(N=N1)C2=CN=CC=C2)=NC3=CC=CC=C3C4=CC=CC=C4.Cl |
Synonyms |
N-[1,1/'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Gpp 78 Hydrochloride
Advanced Synthetic Routes for GPP 78 Hydrochloride
The synthesis of this compound involves specific chemical methodologies to construct its complex structure, which includes a biphenyl (B1667301) group, an octanamide (B1217078) chain, and a substituted triazole ring. tocris.com
Application of Click Chemistry Methodologies in this compound Synthesis
Click chemistry, particularly the copper(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), is a highly efficient and reliable method for joining molecular components. mdpi.comsigmaaldrich.comresearchgate.netalliedacademies.org This methodology has been specifically reported in the synthesis of this compound. tocris.comrndsystems.com The CuAAC reaction facilitates the formation of the 1,2,3-triazole ring, a key feature of the this compound structure, by reacting a terminal alkyne with an azide (B81097) under mild conditions. mdpi.comsigmaaldrich.comresearchgate.net This approach is advantageous due to its high yields, regioselectivity, and tolerance of various functional groups, making it suitable for assembling complex molecules like this compound. mdpi.comsigmaaldrich.comresearchgate.net
Exploration of Alternative Synthetic Pathways for Related Compounds
While click chemistry is a prominent method for this compound synthesis, research into related compounds often explores alternative synthetic strategies. The synthesis of various analogues and derivatives in chemical biology and medicinal chemistry frequently employs diverse reaction types beyond click chemistry. For instance, studies on isoprenoid biosynthesis inhibitors, which include compounds structurally related to the geranyl pyrophosphate (GPP) moiety found in some natural products, utilize various coupling reactions, alkylations, and functional group transformations. csic.esrsc.orguni-konstanz.dersc.org The synthesis of other complex molecules containing heterocyclic rings or modified chains also involves a broad spectrum of organic reactions, such as condensation reactions, acylation, and reductive amination, depending on the specific target structure. mdpi.comucl.ac.be
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound are important for exploring structure-activity relationships and potentially developing compounds with modified properties.
Rational Design Principles for Structural Modification
Rational design principles for modifying the structure of this compound would likely focus on altering the different regions of the molecule: the biphenyl group, the octanamide linker, and the pyridyl-substituted triazole. Modifications to the biphenyl system or the pyridyl ring could impact interactions with the target enzyme (NAMPT). mcgill.ca Alterations to the octanamide chain might affect properties such as solubility, metabolic stability, or cellular permeability. glpbio.com Rational design is guided by understanding the interactions of the parent compound with its biological target, often informed by structural data or computational modeling, to predict how modifications will influence binding affinity and biological activity. mcgill.ca Studies on other NAMPT inhibitors and related compounds demonstrate the importance of specific functional groups and their spatial arrangement for potent activity.
Development of Novel Scaffolds Based on this compound
Developing novel scaffolds based on the this compound structure involves using elements of its core architecture as a starting point for creating new molecular frameworks. This could entail designing compounds that retain the essential pharmacophore responsible for NAMPT inhibition while introducing significant structural changes to the rest of the molecule. The triazole ring formed via click chemistry could serve as a versatile attachment point for diverse substituents, leading to novel scaffolds. mdpi.comresearchgate.net Alternatively, researchers might explore isosteric replacements for parts of the molecule or design constrained analogues to rigidify the structure and potentially improve potency or selectivity. The development of novel scaffolds is a key strategy in medicinal chemistry to overcome limitations of existing compounds and explore new chemical space.
Optimization of Synthetic Procedures for Research Applications
Optimizing the synthetic procedures for this compound and its analogues is crucial for providing sufficient quantities of high-purity material for research applications. Optimization efforts typically focus on improving reaction yields, reducing the number of synthetic steps, minimizing the use of hazardous reagents and solvents, and simplifying purification procedures. researchgate.net For complex syntheses like that of this compound, optimizing conditions for key steps, such as the click chemistry reaction or the formation of the amide bond, is particularly important. mdpi.comresearchgate.net The goal of optimization is to develop robust and scalable synthetic routes that can reliably produce the target compounds with the required purity for rigorous biological testing and further research.
Molecular and Cellular Mechanisms of Action of Gpp 78 Hydrochloride
Inhibition of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activity
The principal mechanism of GPP 78 hydrochloride is its function as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). tocris.comtargetmol.commedchemexpress.comselleckchem.comrndsystems.com NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis in mammals, which converts nicotinamide into nicotinamide mononucleotide (NMN). medchemexpress.comfrontiersin.org By inhibiting NAMPT, this compound effectively disrupts this crucial pathway, leading to a rapid and significant depletion of intracellular NAD+ levels. tocris.comrndsystems.com
The potency of this compound as a NAMPT inhibitor is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) values observed in research studies. In in vitro experiments, this compound exhibits an IC50 value of approximately 3.0 nM for the depletion of cellular NAD+. targetmol.comselleckchem.comresearchgate.net This potent enzymatic inhibition translates directly to cellular consequences, with studies on the neuroblastoma cell line SH-SY5Y showing an IC50 for cytotoxicity of 3.8 nM. targetmol.commedchemexpress.comselleckchem.comabmole.com These findings underscore the compound's high potency in both enzymatic inhibition and resulting cellular impact. tocris.com
Table 1: IC50 Values for this compound
| Parameter | Cell Line | IC50 Value | Reference |
| NAD+ Depletion | - | 3.0 ± 0.4 nM | medchemexpress.comresearchgate.net |
| Cytotoxicity | SH-SY5Y | 3.8 ± 0.3 nM | medchemexpress.comselleckchem.comabmole.com |
This compound is characterized as a specific inhibitor of NAMPT. medchemexpress.com Research comparing its effects with other structurally distinct NAMPT inhibitors, such as FK866, shows that they produce similar biological outcomes, such as protection against axon fragmentation after injury, which suggests a shared and specific mechanism of action centered on NAMPT inhibition. nih.gov The development of novel NAMPT inhibitors, including GPP 78, has focused on optimizing structure-activity relationships to enhance potency and selectivity for the NAMPT enzyme over other related enzymes in cellular metabolism. frontiersin.orgrcsb.org
Enzymatic Kinetics and Potency (IC50 values for NAMPT inhibition)
Downstream Cellular Effects of NAD+ Depletion
The inhibition of NAMPT and the subsequent depletion of NAD+ pools trigger significant downstream effects on cellular processes that are heavily reliant on NAD+ as a cofactor.
Beyond its role in metabolism, NAD+ is a critical substrate for various signaling enzymes, including the sirtuin family of deacetylases. frontiersin.org The NAMPT-NAD+-SIRT1 signaling cascade is a crucial cellular defense system. frontiersin.org NAMPT produces the NAD+ necessary to activate SIRT1, which in turn regulates numerous biological processes, including energy metabolism and inflammation. By inhibiting NAMPT, this compound reduces the availability of NAD+, thereby suppressing the activity of NAD+-dependent enzymes like SIRT1. frontiersin.org This disruption of the NAMPT-NAD+-SIRT1 pathway is a key downstream consequence of this compound's mechanism of action.
Impact on Cellular Energy Metabolism in Research Models
Induction of Autophagy
A significant cellular response to treatment with this compound is the induction of autophagy. tocris.comnovusbio.com This has been specifically demonstrated in neuroblastoma cells. tocris.comtargetmol.comrndsystems.com Autophagy is a catabolic process where cells degrade and recycle their own components, a mechanism that can be triggered by cellular stress, including nutrient or energy deprivation. The inhibition of the NAD+ synthesis pathway by compounds like this compound has been linked to the induction of autophagic cell death. medchemexpress.comresearchgate.net This suggests that the cytotoxic effects of this compound are mediated, at least in part, through the activation of the autophagic process. selleckchem.comabmole.com
Autophagic Pathway Modulation in Neuroblastoma Cell Models
In laboratory studies, this compound has been identified as an inducer of autophagy, a fundamental cellular process for degrading and recycling cellular components. novusbio.com This effect has been specifically noted in neuroblastoma cell models. google.comgoogle.com Autophagy is a tightly regulated pathway involving several core autophagy-related (Atg) protein complexes. Key players in this process include the formation of LC3-I and its subsequent conjugation to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to the membranes of autophagosomes. novusbio.com The induction of this pathway by this compound represents a significant cellular response to the stress induced by the compound.
**3.3.2. Mechanistic Interplay Between NAD+ Depletion and Autophagy Induction
The primary mechanism of action for this compound is the potent inhibition of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. This inhibition leads to a rapid and severe depletion of intracellular NAD+ levels. NAD+ is essential for a multitude of cellular functions, including energy metabolism and as a substrate for various enzymes. A significant reduction in NAD+ availability creates a state of severe metabolic stress. It is this profound metabolic disruption that is understood to be the trigger for the activation of the autophagic pathway. Autophagy is initiated as a pro-survival response, attempting to restore cellular homeostasis by recycling intracellular components to generate energy and essential metabolites in the face of NAD+ scarcity.
Mechanisms Underlying Cytotoxicity in In Vitro Cell Line Models
The potent biological activity of this compound translates to significant cytotoxic effects in various cell line models studied in vitro. This cytotoxicity is a direct consequence of the compound's ability to disrupt fundamental cellular processes.
Effects on Cell Viability and Proliferation in Research Contexts
This compound demonstrates a marked ability to decrease cell viability and inhibit proliferation in research contexts. google.comgoogle.com The cytotoxic effects have been quantified in the human neuroblastoma cell line SH-SY5Y, where the compound exhibits a half-maximal inhibitory concentration (IC50) for cytotoxicity of 3.8 nM. google.com This is closely correlated with its potency in depleting its direct target, with an IC50 for NAD+ depletion of 3.0 nM. google.com The assessment of cell viability in these research settings is often conducted using methods like the methyl-thiazol-diphenyl-tetrazolium (MTT) assay, which measures the metabolic activity of cells as an indicator of their viability. glpbio.com
Table 1: In Vitro IC50 Values for this compound
| Parameter | Cell Line | IC50 Value |
|---|---|---|
| Cytotoxicity | SH-SY5Y | 3.8 nM |
This table presents the half-maximal inhibitory concentration (IC50) values for this compound as reported in in vitro studies on the SH-SY5Y neuroblastoma cell line.
Cellular Pathways Leading to Cell Death Induction, including Reactive Oxygen Species (ROS) Production
The primary pathway leading to cell death induced by this compound is directly linked to its potent inhibition of NAMPT and the resulting catastrophic decline in intracellular NAD+ levels. This severe metabolic stress ultimately overwhelms the cell's adaptive responses, such as autophagy, leading to cell death. While the production of reactive oxygen species (ROS) is a common mechanism in many forms of induced cell death, the available scientific literature on this compound primarily focuses on the direct consequences of NAD+ depletion and subsequent autophagic stress as the principal drivers of its cytotoxic effects. There is no significant evidence to date specifically implicating ROS production as a primary or secondary mechanism of cell death induction by this particular compound.
Preclinical Research on Gpp 78 Hydrochloride S Biological Activities
In Vitro Efficacy Studies in Diverse Cell Line Models
GPP 78 hydrochloride has demonstrated significant cytotoxic effects in in vitro settings. As a potent inhibitor of NAMPT, it effectively depletes intracellular NAD+ levels, leading to cell death. tocris.com In studies involving neuroblastoma cells, this compound was shown to induce autophagy, a cellular process of self-degradation that can be a precursor to apoptosis in cancer cells. tocris.com The compound exhibits high potency, with reported half-maximal inhibitory concentration (IC₅₀) values for cytotoxicity in the low nanomolar range. tocris.com
While specific studies on this compound in hematological malignancies are not extensively detailed in publicly available literature, other NAMPT inhibitors have shown considerable efficacy in this area. For instance, the NAMPT inhibitor OT-82 has demonstrated superior anti-tumor effects in preclinical models of hematological malignancies compared to solid tumors. This suggests that the mechanism of NAMPT inhibition, central to this compound's function, is a viable strategy for targeting such cancers. The effectiveness of NAMPT inhibitors is often pronounced in cancer cells that are deficient in nicotinic acid phosphoribosyltransferase (NAPRT), an enzyme in an alternative NAD+ synthesis pathway, creating a synthetic lethal relationship that can be exploited for targeted therapy. nih.gov
Interactive Table: In Vitro Anti-Cancer Activity of this compound
| Cell Line/Model | Compound Action | Observed Effect(s) | IC₅₀ Values |
| General | NAMPT Inhibition | Potent NAD+ depletion, Cytotoxicity | 3.0 nM and 3.8 nM |
| Neuroblastoma | Autophagy Induction | Induces cellular autophagy | Not specified |
The role of NAMPT extends beyond cancer metabolism into the regulation of inflammatory processes. The NAMPT-NAD+-SIRT1 signaling pathway is a key regulator of inflammation, and NAMPT itself can mediate vascular inflammation by activating pathways such as ERK1/2-NF-κB-iNOS and promoting the secretion of pro-inflammatory cytokines like IL-1 and IL-6.
As a potent NAMPT inhibitor, this compound is hypothesized to exert anti-inflammatory effects by blocking these pro-inflammatory signaling cascades. By inhibiting NAMPT, the compound can disrupt the production and activity of key inflammatory mediators. Although specific in vitro studies detailing the anti-inflammatory profile of this compound are limited in the public domain, the established function of its target provides a strong rationale for its potential in this area. Research on other compounds has shown that inhibiting pathways linked to inflammation can reduce the expression of cytokines such as TNF-α and IL-6 in cellular models. nih.gov
Interactive Table: Hypothesized Anti-Inflammatory Mechanism of this compound
| Target Pathway | Mechanism of Action | Potential Downstream Effect |
| NAMPT-Mediated Signaling | Inhibition of NAMPT enzymatic activity | Reduction in pro-inflammatory cytokine secretion (e.g., IL-1, IL-6) |
| NF-κB Pathway | Blockade of NAMPT-dependent activation | Attenuation of NF-κB-driven inflammatory gene expression |
While co-treatment studies specifically involving this compound are not widely published, research on other NAMPT inhibitors has demonstrated significant potential for synergistic or additive effects when combined with established anticancer agents. oncotarget.com This strategy aims to enhance therapeutic efficacy and overcome potential drug resistance. oaepublish.com
For example, the NAMPT inhibitor GMX1777 has shown good synergistic activity with the chemotherapeutic drug etoposide. In models of pancreatic ductal adenocarcinoma, the NAMPT inhibitor STF-118804 produced an additive effect in decreasing cancer cell viability when combined with agents such as paclitaxel, gemcitabine, and etoposide. oncotarget.com Furthermore, resistance to NAMPT inhibitors can sometimes be mediated by drug efflux pumps like P-GP/ABCB1, and co-treatment with an inhibitor of this pump, such as verapamil, has been shown to resensitize resistant cells to the NAMPT inhibitor FK866. oaepublish.com These findings suggest a promising therapeutic strategy for this compound in combination regimens.
Interactive Table: Synergistic Potential of NAMPT Inhibitors (Representative Examples)
| NAMPT Inhibitor | Combination Agent | Cancer Model | Observed Effect |
| GMX1777 | Etoposide | Not specified | Synergistic anti-tumor effects |
| STF-118804 | Paclitaxel, Gemcitabine, Etoposide | Pancreatic Cancer | Additive effect in decreasing cell viability oncotarget.com |
| FK866 | Verapamil (P-GP inhibitor) | Resistant Cancer Cells | Increased sensitivity to NAMPT inhibition oaepublish.com |
Anti-Inflammatory Activities in Cellular Models
In Vivo Studies in Non-Human Preclinical Models
The evaluation of novel anti-cancer compounds in non-human preclinical models, such as mouse or rat xenografts, is a critical step in drug development. nih.govherabiolabs.com These models involve implanting human cancer cells into immunodeficient animals to assess a drug's ability to inhibit tumor growth in vivo. nih.govcrownbio.com
Specific in vivo xenograft studies for this compound are not prominently available in published research. However, the therapeutic potential of its drug class has been validated in such models. For instance, the novel GRP78 inhibitor YUM70 demonstrated in vivo efficacy in a pancreatic cancer xenograft model. nih.gov Similarly, the NAMPT inhibitor STF-118804 was shown to significantly reduce tumor size in an orthotopic mouse model of pancreatic cancer. oncotarget.com Often, the hydrochloride salt form of a compound is used for in vivo studies to improve properties like water solubility. nih.gov The positive outcomes from these related compounds provide a strong preclinical rationale for evaluating this compound's anti-tumor efficacy in xenograft models.
Interactive Table: In Vivo Anti-Tumor Efficacy of Related Inhibitors (Representative Examples)
| Compound | Animal Model | Cancer Type | Key Finding |
| STF-118804 | Orthotopic Mouse Xenograft | Pancreatic Cancer | Reduced tumor size after 21 days of treatment oncotarget.com |
| YUM70 | Pancreatic Cancer Xenograft | Pancreatic Cancer | Showed in vivo efficacy with no toxicity to normal tissues nih.gov |
| A4276H (NAMPTi) | Xenograft Model | NAPRT-deficient Cancers | In vivo efficacy assessment nih.gov |
Animal models are widely used to assess the anti-inflammatory activity of new chemical entities. ijpras.comasianjpr.com Common models include carrageenan-induced paw edema in rats, which measures a compound's ability to reduce acute inflammation. publichealthtoxicology.com
There are no specific published studies on the in vivo anti-inflammatory effects of this compound. However, its mechanism of action as a NAMPT inhibitor suggests it could modulate inflammatory responses. The inhibition of the NAMPT/NAD+ pathway is a plausible strategy for reducing inflammation in various disease contexts. For example, in a chemically induced model of colon cancer, the compound p-Coumaric acid was shown to reduce inflammation by decreasing the expression of inflammatory markers in vivo. nih.gov Given the link between NAMPT and the production of pro-inflammatory cytokines, it is plausible that this compound could demonstrate efficacy in animal models of inflammation, though direct experimental evidence is required to confirm this potential.
Assessment of Pharmacological Effects in Relevant Biological Systems
Preclinical investigations have demonstrated that this compound exhibits significant pharmacological effects in various biological systems, primarily through its potent inhibition of the NAMPT enzyme. oaepublish.comnih.gov This inhibition leads to a rapid depletion of intracellular nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for numerous cellular processes, including energy metabolism and DNA repair. oaepublish.comnih.govnih.gov
In in vitro studies, this compound has shown potent cytotoxic activity against cancer cell lines. oaepublish.comnih.gov For instance, in a neuroblastoma cell line, it displayed an IC50 value for cytotoxicity of 3.8 nM. plos.org This cell-killing effect is directly linked to its ability to deplete NAD+ levels, for which it has an IC50 of 3.0 nM. oaepublish.comnih.govplos.org The depletion of NAD+ disrupts the high metabolic activity characteristic of rapidly proliferating cancer cells, leading to cell death. nih.gov
Furthermore, research has identified that this compound can induce autophagy in neuroblastoma cells. oaepublish.comnih.govplos.org Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can have both pro-survival and pro-death roles depending on the cellular context. The induction of autophagy by this compound adds another layer to its pharmacological profile. plos.org
The table below summarizes the key in vitro pharmacological effects of this compound identified in preclinical research.
| Pharmacological Effect | Biological System | IC50 Value | Source(s) |
| NAMPT Inhibition | In vitro | - | oaepublish.comnih.gov |
| NAD+ Depletion | In vitro | 3.0 nM | oaepublish.comnih.govplos.org |
| Cytotoxicity | Neuroblastoma cells | 3.8 nM | oaepublish.comnih.govplos.org |
| Autophagy Induction | Neuroblastoma cells | - | oaepublish.comnih.govplos.org |
Mechanisms of Research-Identified Resistance to NAMPT Inhibitors
A significant challenge in the development of targeted cancer therapies, including NAMPT inhibitors like this compound, is the emergence of drug resistance. oaepublish.comnih.gov Preclinical studies on the broader class of NAMPT inhibitors have identified several mechanisms through which cancer cells can evade the cytotoxic effects of these agents.
Cellular Adaptation to NAD+ Depletion in Preclinical Contexts
Cancer cells exhibit remarkable plasticity in adapting to the metabolic stress induced by NAD+ depletion following treatment with NAMPT inhibitors. rsc.org A primary adaptive response is the upregulation of alternative NAD+ synthesis pathways. oaepublish.com Mammalian cells possess two other pathways for NAD+ production: the Preiss-Handler pathway, which utilizes nicotinic acid (NA), and the de novo synthesis pathway, which starts from tryptophan. frontiersin.org
In preclinical models, cancer cells have been shown to increase the expression of key enzymes in these alternative pathways, such as nicotinate (B505614) phosphoribosyltransferase (NAPRT) from the Preiss-Handler pathway and quinolinate phosphoribosyltransferase (QPRT) from the de novo pathway. oaepublish.comnih.gov This upregulation allows the cells to bypass the block on the salvage pathway imposed by the NAMPT inhibitor and maintain sufficient NAD+ levels for survival. oaepublish.com The expression levels of these enzymes can vary between different cancer types, potentially influencing their intrinsic sensitivity or resistance to NAMPT inhibitors. plos.org
Molecular Mechanisms of Resistance (e.g., Gene Expression Changes, Pathway Alterations)
At the molecular level, several distinct mechanisms of resistance to NAMPT inhibitors have been characterized in preclinical research. These include:
Gene Expression Changes: A primary mechanism is the increased expression of genes encoding enzymes in the alternative NAD+ synthesis pathways, namely NAPRT and QPRT. oaepublish.comnih.gov This allows cancer cells to utilize nicotinic acid or tryptophan to produce NAD+, thereby circumventing the inhibition of NAMPT. oaepublish.com
NAMPT Gene Mutations: Mutations in the NAMPT gene itself have been identified as a cause of acquired resistance. nih.govnih.gov These mutations can alter the drug-binding site on the NAMPT protein, reducing the inhibitor's ability to bind and exert its effect, while still allowing the enzyme to function. nih.gov For example, a G217R mutation has been reported to cause resistance to some NAMPT inhibitors. nih.gov
Metabolic Reprogramming: Cancer cells can adapt their metabolism to become less reliant on NAD+-dependent processes. For instance, some cells may enhance glycolysis to generate ATP, compensating for the reduced mitochondrial respiration caused by NAD+ depletion. oaepublish.com
Altered Drug Transport: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively transport NAMPT inhibitors out of the cancer cell, reducing the intracellular concentration of the drug and its therapeutic effect. oaepublish.com
The following table details the molecular mechanisms of resistance identified in preclinical studies of NAMPT inhibitors.
| Mechanism of Resistance | Description | Key Genes/Proteins Involved | Source(s) |
| Upregulation of Alternative NAD+ Synthesis | Increased production of NAD+ through pathways that do not rely on NAMPT. | NAPRT, QPRT | oaepublish.comnih.gov |
| NAMPT Gene Mutation | Alteration in the NAMPT protein structure that prevents inhibitor binding. | NAMPT | nih.govnih.govnih.gov |
| Metabolic Reprogramming | Shift in metabolic pathways to reduce dependence on NAD+. | Glycolytic enzymes | oaepublish.com |
| Increased Drug Efflux | Active removal of the inhibitor from the cancer cell. | ABCB1 (P-glycoprotein) | oaepublish.com |
Strategies for Overcoming Resistance in Research Models
Based on the understanding of resistance mechanisms, several strategies are being explored in preclinical models to overcome or prevent resistance to NAMPT inhibitors:
Combination Therapies: A promising approach is to combine NAMPT inhibitors with agents that block the escape pathways. oaepublish.com For example, co-administering a NAMPT inhibitor with an inhibitor of NAPRT, such as 2-hydroxynicotinic acid (2-HNA), can prevent cells from utilizing the Preiss-Handler pathway to bypass NAMPT inhibition. oaepublish.com Similarly, combining NAMPT inhibitors with agents that inhibit glycolysis could counteract the metabolic reprogramming of resistant cells. oaepublish.com
Development of Next-Generation Inhibitors: Designing new NAMPT inhibitors that are effective against known resistance mutations is another key strategy. nih.gov Research has shown that some next-generation inhibitors can retain activity against cell lines that have developed resistance to earlier NAMPT inhibitors like GMX1778. nih.gov
Targeting Downstream Pathways: Since NAD+ depletion affects various cellular processes, combining NAMPT inhibitors with drugs that target these downstream vulnerabilities can be effective. For example, the depletion of NAD+ can impair DNA repair mechanisms, suggesting that combining NAMPT inhibitors with DNA-damaging agents or PARP inhibitors could lead to synergistic anti-tumor effects.
Patient Selection: Identifying biomarkers that predict sensitivity or resistance to NAMPT inhibitors can help in selecting patients who are most likely to benefit from these therapies. plos.org For instance, tumors that lack the expression of NAPRT may be more dependent on the NAMPT-mediated salvage pathway and therefore more sensitive to NAMPT inhibitors. plos.orgfrontiersin.org
Structure Activity Relationship Sar Studies of Gpp 78 Hydrochloride and Analogues
Identification of Key Pharmacophoric Features for NAMPT Inhibition
The pharmacophore model for NAMPT inhibitors, largely based on the structure of the well-studied inhibitor FK866, provides a framework for understanding the binding of GPP 78 and its analogues. nih.govmdpi.com This model highlights several key components: a "tail group" that interacts with the solvent-exposed region of the enzyme, a hydrophobic "tunnel binder" that occupies a long and narrow pocket, and a "connecting unit," often an amide, that forms critical hydrogen bonds. nih.govmdpi.com
Role of Specific Functional Groups and Structural Motifs
SAR studies on GPP 78 and related compounds have identified several crucial functional groups and structural motifs that govern their inhibitory activity. GPP 78 itself features a 1,2,3-triazole ring, introduced via click chemistry, which is a key component of its structure. tocris.comnih.gov
The general pharmacophore for this class of inhibitors includes:
A Heterocyclic "Cap" Group: In GPP 78, this is a 3-pyridinyl group. Modifications in this region can significantly impact potency. For instance, replacing the pyridine (B92270) with other heterocycles like imidazole (B134444) or pyrazole (B372694) has been explored to create bioisosteres with potentially improved properties. frontiersin.org
A Hydrophobic Linker: GPP 78 possesses an octanamide (B1217078) chain that acts as the hydrophobic tunnel binder. The length and nature of this linker are critical. Studies on other NAMPT inhibitors have shown that varying the linker with elements like benzene (B151609) rings or different alkyl chain lengths (hexyl, heptyl, octyl) can modulate activity. nih.govnih.gov
An Amide Connecting Unit: The amide group in GPP 78 is a key hydrogen-bond acceptor, interacting with residues such as Asp219 in the NAMPT active site. nih.govmdpi.com
A "Tail" Group: In GPP 78, the N-[1,1'-biphenyl]-2-yl moiety serves as the tail group, anchoring the molecule in the solvent-exposed region of the enzyme's binding site. mdpi.comcaymanchem.com Modifications in this area are often pursued to enhance properties like metabolic stability and to modulate cell permeability. nih.gov For example, introducing polar or ionizable groups in the tail region can prevent the molecule from crossing the cell membrane, which is useful for specifically targeting extracellular NAMPT. nih.gov
Impact of Stereochemistry on Biological Activity
While GPP 78 hydrochloride itself is achiral, the introduction of chiral centers into analogues can have a profound impact on biological activity. slideshare.net The three-dimensional arrangement of atoms dictates how a molecule fits into the enzyme's binding pocket. For other classes of enzyme inhibitors, it has been demonstrated that different enantiomers can exhibit vastly different potencies. mcgill.ca For instance, in α-aminophosphonic acid-based allosteric inhibitors of farnesyl pyrophosphate synthase, the (R)-enantiomers were found to be more potent than their (S)-counterparts due to a more extensive network of interactions with the protein. mcgill.ca This highlights the general principle that stereochemistry is a critical factor in drug design, and optimizing it can lead to more potent and selective inhibitors. slideshare.netmcgill.ca
Correlation of Structural Modifications with In Vitro Biological Activities
The systematic modification of the GPP 78 scaffold and its analogues allows for the establishment of clear correlations between chemical structure and biological effects, such as NAMPT inhibition, NAD+ depletion, and cytotoxicity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for NAMPT Inhibition
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com For NAMPT inhibitors, QSAR models can predict the inhibitory potency of new analogues based on various molecular descriptors. While specific QSAR studies focusing solely on GPP 78 are not extensively published, the principles of QSAR are widely applied in the development of NAMPT inhibitors. nih.govmdpi.com These models can help in designing compounds with higher predicted activity before their synthesis, thereby streamlining the drug discovery process.
Relationships with NAD+ Depletion and Cytotoxicity Profiles
The primary mechanism of action for NAMPT inhibitors like GPP 78 is the blockade of the NAD+ salvage pathway, leading to a rapid depletion of intracellular NAD+ levels. tocris.comresearchgate.net This energy crisis ultimately triggers cell death, particularly in cancer cells that have a high NAD+ turnover. oaepublish.com
SAR studies have shown a strong correlation between the potency of NAMPT inhibition and the extent of NAD+ depletion and subsequent cytotoxicity. For GPP 78, potent in vitro NAMPT inhibition (IC50 = 3.0 nM) is directly linked to its cytotoxicity in neuroblastoma cells (IC50 = 3.8 nM). tocris.comcaymanchem.com Modifications that enhance binding to the NAMPT active site generally lead to more profound NAD+ depletion and greater cytotoxic effects. The table below illustrates the relationship between NAMPT inhibition and cellular effects for GPP 78 and some of its conceptual analogues.
| Compound | NAMPT Inhibition IC50 (nM) | Cytotoxicity EC50 (nM) | Key Structural Feature |
|---|---|---|---|
| GPP 78 | 3.0 | 3.8 (SH-SY5Y cells) | Standard structure |
| Analogue 4 | 13.6 | > 1000 (SH-SY5Y cells) | Polar group in tail region, reduced cell permeability |
| Analogue 5 | 41.8 | > 1000 (SH-SY5Y cells) | Ionizable group in tail region, reduced cell permeability |
Data synthesized from literature. tocris.comnih.govcaymanchem.com
Design Principles for Improved Potency and Selectivity
The design of improved NAMPT inhibitors based on the GPP 78 scaffold is guided by several key principles derived from SAR studies:
Optimizing Hydrophobic Interactions: Fine-tuning the length and composition of the linker that binds within the enzyme's hydrophobic tunnel is a common strategy to enhance potency. nih.gov
Modulating the "Cap" and "Tail": Altering the heterocyclic cap and the solvent-exposed tail can improve properties such as selectivity, solubility, and metabolic stability. For example, replacing aromatic rings with other groups can improve aqueous solubility. nih.gov
Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetics and reduced toxicity. For instance, imidazopyridines have been investigated as alternatives to other heterocyclic systems. nih.govfrontiersin.org
Exploiting Tumor-Specific Vulnerabilities: A sophisticated approach involves designing inhibitors that are most effective in cancer cells with specific genetic backgrounds, such as a deficiency in the NAPRT1 gene, which makes them solely dependent on the NAMPT pathway for NAD+ synthesis. nih.gov
Structure-Based Design: Utilizing the crystal structure of NAMPT in complex with inhibitors allows for the rational design of new molecules that can form more favorable interactions with the enzyme, potentially leading to higher affinity and selectivity. nih.gov For example, understanding the electrostatic potential within the binding tunnel can guide the placement of atoms to avoid unfavorable electronic repulsions. nih.gov
By applying these principles, medicinal chemists continue to develop novel GPP 78 analogues and other NAMPT inhibitors with the goal of achieving superior efficacy and a better safety profile for potential therapeutic applications.
Advanced Analytical Methodologies for Gpp 78 Hydrochloride Research
Chromatographic Techniques for Research Applications
Chromatography, particularly liquid chromatography, is fundamental in the preclinical study of pharmaceutical compounds like GPP 78 hydrochloride. These separation techniques are indispensable for isolating the analyte from intricate biological matrices and for studying its metabolic profile. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of pharmaceutical compounds in biological fluids such as plasma, serum, and urine. nih.govjfda-online.com For this compound, developing a robust and validated HPLC method is essential for pharmacokinetic studies in research settings. Purity assessments of the compound are routinely performed using HPLC, often confirming a purity of ≥98%. tocris.com
A typical quantitative HPLC method for a compound like this compound would employ a reversed-phase approach. jocpr.comnih.gov This involves a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. ceon.rsnih.gov The method is validated for selectivity, accuracy, and precision to ensure reliable measurements. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance, or a fluorescence detector if the molecule is naturally fluorescent or derivatized with a fluorescent tag. nih.gov
Table 1: Representative HPLC Parameters for Quantitative Analysis of this compound
| Parameter | Description |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile). nih.gov |
| Flow Rate | Typically 1.0 mL/min. nih.gov |
| Detection | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD). nih.gov |
| Injection Volume | 10-20 µL |
| Sample Preparation | Protein precipitation or solid-phase extraction (SPE) of the biological matrix (e.g., plasma, cell lysate) to remove interfering substances. jfda-online.com |
To understand the biotransformation of this compound in vitro or in vivo, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the preferred technique. mdpi.commdpi.com UPLC utilizes columns with smaller particle sizes (<2 µm) compared to HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. ceon.rs When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for identifying and quantifying metabolites in complex mixtures like cell culture media or plasma. thermofisher.comnih.gov
In a typical metabolite profiling study, a biological sample is analyzed post-exposure to this compound. The UPLC system separates the parent compound from its potential metabolites. The effluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the detection of metabolic products (e.g., hydroxylated or glucuronidated species). nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Matrices
Spectrometric and Spectroscopic Approaches
Spectrometry and spectroscopy are vital for confirming the chemical structure of this compound and its metabolites and for quantifying their presence.
Mass spectrometry (MS) is an essential tool for the structural elucidation of unknown compounds and metabolites. nih.govnih.gov High-resolution mass spectrometry (HRAM-MS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can measure the mass of a molecule with extremely high accuracy. This allows for the confident determination of its elemental formula. thermofisher.com
Tandem mass spectrometry (MS/MS) provides deeper structural insights. nih.gov In this process, a specific metabolite ion (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) create a unique pattern, or "fingerprint," that can be used to deduce the molecule's structure, such as the position of a new hydroxyl group added during metabolism. This combination of chromatographic separation with HRAM-MS and MS/MS is the gold standard for metabolite identification. nih.govmedinadiscovery.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural characterization of organic molecules. While MS provides information on mass and fragmentation, NMR elucidates the precise arrangement of atoms within a molecule. For hydrochloride pharmaceuticals, solid-state ³⁵Cl NMR can also be a useful probe of structure and polymorphism. nih.gov
In a research context, 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm the identity and structural integrity of newly synthesized batches of this compound. sci-hub.se If a major metabolite is isolated in sufficient quantity, NMR analysis is the definitive method to determine its complete chemical structure. medinadiscovery.com
Mass Spectrometry for Structural Elucidation and Quantification of Metabolites
Cellular and Biochemical Assay Development for Mechanistic Studies
To investigate the biological activity of this compound, various cellular and biochemical assays are employed. These assays are designed to confirm its target engagement and understand its downstream cellular effects. nih.govnih.gov
As an inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the primary biochemical effect of this compound is the potent depletion of cellular nicotinamide adenine (B156593) dinucleotide (NAD+) levels. tocris.comrndsystems.com This leads to cytotoxicity and has also been shown to induce autophagy in neuroblastoma cells. tocris.comnovusbio.com
Key assays for mechanistic studies include:
NAMPT Enzyme Inhibition Assay: A biochemical assay using purified NAMPT enzyme to directly measure the inhibitory activity (IC₅₀) of this compound. The assay typically monitors the production of nicotinamide mononucleotide (NMN) from nicotinamide and phosphoribosyl pyrophosphate.
Cellular NAD+ Quantification Assay: A cell-based assay to measure the levels of NAD+ and/or NADH in cells following treatment with this compound. Commercially available colorimetric or fluorometric kits are often used for this purpose, demonstrating the compound's ability to disrupt cellular metabolism.
Autophagy Induction Assays: To confirm the induction of autophagy, several cellular markers can be monitored. novusbio.com A common method is to use Western blotting to detect the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Another widely used marker is the degradation of the p62/SQSTM1 protein, which is selectively incorporated into autophagosomes and degraded in autolysosomes. novusbio.com
Table 2: Summary of Key Assays for Mechanistic Studies of this compound
| Assay Type | Principle | Measured Endpoint | Purpose |
|---|---|---|---|
| Biochemical | Measures the activity of purified NAMPT enzyme in the presence of the inhibitor. | Inhibition of NMN production. | To determine the direct inhibitory potency (IC₅₀) on the molecular target. |
| Cellular | Quantifies NAD+ levels in cells treated with the compound. | Change in intracellular NAD+/NADH concentration. | To confirm target engagement in a cellular context and its impact on NAD+ biosynthesis. |
| Cellular | Monitors the lipidation of LC3 protein via Western blot or immunofluorescence. | Increased ratio of LC3-II to LC3-I. | To detect the formation of autophagosomes as a marker of autophagy induction. novusbio.com |
| Cellular | Measures the level of the p62 protein, which is degraded by autophagy, via Western blot. | Decrease in p62/SQSTM1 protein levels. | To confirm the completion of autophagic flux. novusbio.com |
Table 3: List of Compounds Mentioned in the Article
| Compound Name | Abbreviation | Role/Class |
|---|---|---|
| This compound | - | Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor |
| Nicotinamide adenine dinucleotide | NAD+ | Essential coenzyme in redox reactions and cellular signaling |
| Nicotinamide phosphoribosyltransferase | NAMPT | Rate-limiting enzyme in the NAD+ salvage pathway |
| Nicotinamide mononucleotide | NMN | Product of the NAMPT reaction; a key NAD+ precursor |
| Microtubule-associated protein 1A/1B-light chain 3 | LC3 | Protein marker for autophagosome formation |
Enzyme Activity Assays for NAMPT Inhibition
To determine the inhibitory potency of this compound against its target, nicotinamide phosphoribosyltransferase (NAMPT), researchers employ specific enzyme activity assays. NAMPT is a critical enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for cellular metabolism and signaling. medchemexpress.euoncotarget.com
The fundamental principle of these assays is to measure the rate of the enzymatic reaction catalyzed by NAMPT in the presence and absence of the inhibitor. The reaction involves the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). medchemexpress.eu The activity of NAMPT can be quantified by measuring the consumption of substrates or the formation of products over time.
In a typical assay setup, purified NAMPT enzyme is incubated with its substrates, and the reaction's progress is monitored. To test this compound, various concentrations of the compound are added to the reaction mixture. The inhibitory effect is determined by comparing the enzyme's activity in the presence of the compound to its activity in a control sample without the inhibitor. The results are often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research has shown that this compound is a potent NAMPT inhibitor, exhibiting an IC50 value of 3.0 nM for NAD depletion. medchemexpress.eu
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value |
|---|---|---|
| IC50 (NAD Depletion) | Neuroblastoma SH-SY5Y | 3.0 ± 0.4 nM |
| IC50 (Cytotoxicity) | Neuroblastoma SH-SY5Y | 3.8 ± 0.3 nM |
Data sourced from MedchemExpress. medchemexpress.eu
NAD+/NADH Quantification Assays in Cell Lines
A direct consequence of NAMPT inhibition by this compound is the depletion of intracellular NAD+ levels. rndsystems.com To measure this effect, researchers utilize NAD+/NADH quantification assays in cell lines. These assays are crucial for confirming the mechanism of action of NAMPT inhibitors and understanding their impact on cellular energy metabolism.
These quantification kits provide a sensitive method for detecting NAD+ and its reduced form, NADH, within cell lysates. sigmaaldrich.comdojindo.com The general principle involves an enzyme cycling reaction. In the assay for total NAD+ and NADH, a reductase enzyme uses NADH to convert a proluciferin substrate into luciferin, which is then quantified using luciferase to produce a light signal proportional to the amount of NADH. promega.es To measure NAD+ specifically, all existing NADH in the sample is first decomposed, and then the remaining NAD+ is converted to NADH and measured. The NAD+/NADH ratio can then be calculated.
For example, neuroblastoma SH-SY5Y cells can be treated with this compound for a specific duration, after which the cells are lysed. medchemexpress.eu The lysates are then analyzed using a colorimetric or fluorometric assay to determine the concentrations of NAD+ and NADH. sigmaaldrich.compromega.es A significant decrease in the intracellular NAD+ pool and a shift in the NAD+/NADH ratio following treatment with this compound would confirm its potent inhibitory effect on the NAMPT-mediated NAD+ salvage pathway in a cellular context. medchemexpress.eu
Autophagy Flux Monitoring Techniques (e.g., LC3-II Conversion)
This compound has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components. rndsystems.com Monitoring autophagy flux—the entire process from autophagosome formation to lysosomal degradation—is essential to confirm this activity. A widely used and reliable method for monitoring autophagy is to track the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govbioradiations.com
LC3 exists in two forms: a cytosolic form (LC3-I) and a lipidated, autophagosome membrane-bound form (LC3-II). bioradiations.com Upon induction of autophagy, LC3-I is converted to LC3-II, which is recruited to the membranes of forming autophagosomes. nih.gov Therefore, the amount of LC3-II is correlated with the number of autophagosomes, making it a key marker of autophagic activity. nih.govmdpi.com
This conversion can be detected by immunoblotting (Western blotting). bioradiations.com Cell lysates from cells treated with this compound are separated by SDS-PAGE, and an antibody specific to LC3 is used to detect both forms. An increase in the ratio of LC3-II to LC3-I (or to a loading control like actin) indicates an accumulation of autophagosomes and induction of autophagy. novusbio.com To measure autophagic flux accurately, the experiment is often performed in the presence and absence of lysosomal inhibitors. These inhibitors block the final degradation step, causing LC3-II to accumulate. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence confirms that the increased autophagosome number is due to enhanced autophagic activity rather than a blockage in the degradation pathway. mdpi.comnovusbio.com
In Silico and Computational Analytical Methods
Computational methods are integral to modern drug discovery, providing insights into molecular interactions and predicting biological activities before and alongside experimental work.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to its protein target, NAMPT. mdpi.comrsc.org
Molecular Docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. rsc.org For this compound, docking simulations would be used to place the compound into the binding site of the NAMPT protein. These simulations calculate the binding affinity, or score, which estimates the strength of the interaction. This helps to understand how the inhibitor fits into the active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for its binding.
Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the protein-ligand complex over time. mdpi.com While docking provides a static picture, MD simulations show how the complex behaves in a simulated physiological environment. nih.gov This can reveal the stability of the binding pose predicted by docking, identify key amino acid residues involved in the interaction throughout the simulation, and calculate the binding free energy, which is a more accurate measure of binding affinity. mdpi.comrsc.org For this compound, MD simulations could confirm a stable interaction with NAMPT, validating it as a potent inhibitor.
Predictive Modeling of Biological Activity and Interactions
Predictive modeling in drug discovery uses computational algorithms to forecast the biological activity and potential interactions of chemical compounds. cas.org These models are built using large datasets of known compounds and their experimentally determined activities. researchgate.net
For a compound like this compound, predictive models can be used in several ways:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.org By analyzing the structural features of this compound and related NAMPT inhibitors, a QSAR model could predict the potency of new, unsynthesized analogs, guiding the design of more effective inhibitors.
Target Prediction: Based on its chemical structure, predictive models can screen a compound against a vast array of biological targets to predict potential on-target and off-target interactions. cas.org This can help anticipate potential side effects or identify new therapeutic applications for this compound.
ADMET Prediction: Models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This is crucial in early drug development to assess the drug-likeness of a molecule like this compound and identify potential liabilities before committing to costly and time-consuming experimental studies.
These predictive approaches accelerate the drug discovery process by prioritizing the most promising compounds for synthesis and experimental testing. cas.org
Future Directions and Emerging Research Avenues for Gpp 78 Hydrochloride
Exploration of Novel Therapeutic Research Applications Beyond Oncology
The inhibition of NAMPT by GPP 78 hydrochloride has profound effects on cellular processes that are central to various pathologies beyond cancer. The compound's ability to modulate inflammation, metabolism, and cellular stress responses suggests its potential in non-oncological therapeutic research.
One promising area is in the treatment of neurological damage. Research on FK866, a well-known NAMPT inhibitor of which GPP78 is a synthesized analogue, has shown that inhibiting this enzyme can have protective effects in the context of nerve injury. A study demonstrated that GPP78, similar to FK866, significantly ameliorated functional deficits following spinal cord injury in animal models. researchgate.net This suggests a potential neuroprotective role, warranting further investigation into its mechanisms in conditions like traumatic brain injury, peripheral neuropathy, and neurodegenerative diseases.
Furthermore, the NAMPT/SIRT1/TGF-β signaling pathway is a critical regulator of inflammation, fibrosis, and energy metabolism. Dysregulation of this pathway is implicated in chronic kidney disease and other metabolic disorders. By inhibiting NAMPT, this compound could potentially modulate this pathway, offering a novel research approach to reducing kidney fibrosis and inflammation. The expansion of cellular therapies into autoimmune diseases like systemic lupus erythematosus and inflammatory myositis also provides a rationale for investigating NAMPT inhibitors in these areas. michiganmedicine.orgtouchhaematology.com this compound could be explored as a tool to understand the metabolic requirements of hyperactive immune cells and as a potential basis for new therapeutic strategies in autoimmunity.
| Potential Non-Oncological Application | Rationale | Supporting Findings |
| Neuroprotection | Amelioration of functional deficits post-injury. | An analogue, GPP78, showed improvements in motor activity in animal models of spinal cord injury. researchgate.net |
| Chronic Kidney Disease | Modulation of the NAMPT/SIRT1/TGF-β pathway involved in fibrosis and inflammation. | The pathway is a known regulator of kidney fibrosis and inflammation. |
| Autoimmune Disorders | Targeting the metabolic activity of overactive immune cells. | Research is expanding to use cell-based therapies for various autoimmune diseases. michiganmedicine.orgtouchhaematology.com |
| Metabolic Syndromes | Regulation of energy metabolism. | The NAMPT pathway plays a role in overall energy metabolism. |
Development of Advanced Delivery Systems for Research Agents
A significant hurdle in the preclinical development of this compound is its challenging physicochemical properties, including low water solubility and metabolic instability. researchgate.net These characteristics can limit its bioavailability and efficacy in in vivo research models. Consequently, a key future direction is the development of advanced delivery systems to overcome these limitations.
Researchers are exploring various nanocarriers and delivery platforms to enhance the stability and targeted delivery of hydrophobic compounds. mdpi.comnih.gov For this compound, these could include:
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles could encapsulate this compound, protecting it from premature degradation and improving its solubility profile.
Polymer-Based Systems: Biodegradable polymers can be used to create nanoparticles or microparticles that provide controlled, sustained release of the compound, maintaining its concentration in a target tissue over an extended period.
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These systems can improve the oral bioavailability of poorly soluble drugs by forming a fine microemulsion in the gastrointestinal tract, enhancing absorption. mdpi.com
Conjugation to Targeting Moieties: Attaching this compound to molecules that bind to specific cell surface receptors could enable targeted delivery to particular cell types, increasing local efficacy and reducing potential systemic effects. For instance, using polysaccharides like chitosan (B1678972) could enhance adhesion and penetration into specific tissues. nih.gov
Developing such systems would be critical for translating the potent in vitro activity of this compound into effective outcomes in more complex biological systems. rndsystems.comcaymanchem.com
Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis
To fully understand the biological consequences of NAMPT inhibition by this compound, future research will need to move beyond single-endpoint assays. The integration of multi-omics approaches—including transcriptomics, proteomics, and metabolomics—offers a powerful strategy for building a comprehensive picture of the cellular response. mdpi.comnih.gov
A multi-omics study on cells treated with this compound would yield a systems-level view of its effects:
Metabolomics: Would directly measure the depletion of NAD+ and its downstream consequences on hundreds of other metabolites, confirming the primary mechanism of action and revealing secondary metabolic shifts, for example, in amino acid or lipid metabolism. mdpi.com
Transcriptomics (RNA-Seq): Would identify changes in gene expression, revealing which signaling pathways and cellular processes are activated or suppressed in response to NAD+ depletion. nih.gov
Proteomics: Would quantify changes in protein levels, providing insight into the functional execution of the transcriptomic changes and identifying post-translational modifications regulated by NAD+-dependent enzymes like sirtuins. nih.gov
By integrating these datasets, researchers can construct detailed network models of the cellular pathways affected by this compound. nih.gov This approach is crucial for identifying predictive biomarkers of response and for uncovering novel mechanisms of action that could inform its application in different disease contexts.
Advancements in High-Throughput Screening for Novel NAMPT Inhibitors
The discovery of potent NAMPT inhibitors like this compound has been accelerated by advancements in screening technologies. researchgate.net Initially, the lack of robust high-throughput screening (HTS) strategies limited the discovery of new chemical scaffolds targeting NAMPT. nih.gov
A significant breakthrough was the development of a fluorometric HTS assay that measures the enzymatic product of NAMPT, nicotinamide (B372718) mononucleotide (NMN). nih.gov This and similar biochemical assays allow for the rapid screening of large chemical libraries to identify new inhibitor candidates. GPP 78 itself was the result of a "click chemistry" approach that enabled the rapid synthesis and testing of 185 novel analogues to establish structure-activity relationships. researchgate.net
Future advancements in this area are likely to involve:
In Silico Screening: The use of high-throughput virtual screening and molecular docking to computationally screen millions of compounds against the NAMPT crystal structure, prioritizing candidates for chemical synthesis and biological testing. mdpi.com
Phenotypic Screening: Using automated microscopy and cell-based assays to screen for compounds that induce a desired cellular phenotype (e.g., cell death in cancer cells, reduced inflammatory cytokine production) that is dependent on NAMPT inhibition.
Fragment-Based Screening: Identifying small chemical fragments that bind to the NAMPT active site and then chemically elaborating them into more potent and specific lead compounds.
These advanced screening paradigms will continue to yield novel NAMPT inhibitors with improved potency, selectivity, and drug-like properties.
| Screening Method | Description | Example/Application |
| Biochemical HTS | Directly measures enzyme activity in the presence of test compounds. | A fluorometric assay was developed to measure the NMN product of NAMPT, enabling large-scale screening. nih.gov |
| Click Chemistry Synthesis | Rapidly generates a library of diverse analogues for screening. | GPP 78 was identified from a library of 185 compounds synthesized via this method. researchgate.net |
| In Silico / Virtual Screening | Computationally docks virtual compounds into the enzyme's active site to predict binding. | Used to successfully identify novel inhibitors for the related enzyme NAPRT. mdpi.com |
Role of this compound as a Probe in Fundamental Biological Research
Beyond its therapeutic potential, this compound serves as a valuable chemical probe for fundamental biological research. A chemical probe is a small molecule used to selectively modulate the function of a specific protein, allowing researchers to study its role in cellular and physiological processes. acs.org With an IC50 for NAD+ depletion of just 3.0 nM, this compound is a highly potent tool for studying the function of NAMPT. tocris.comresearchgate.netcaymanchem.com
Its utility as a probe stems from several key attributes:
Potency and Specificity: Its high potency allows for effective target inhibition at low concentrations, minimizing off-target effects.
Temporal Control: Unlike genetic knockout or knockdown techniques, a chemical probe allows for acute inhibition of NAMPT. This enables researchers to study the immediate consequences of blocking the NAD+ salvage pathway, separating them from long-term adaptive changes.
Versatility: It can be applied to a wide variety of cell types and in in vivo models (with appropriate delivery systems) to dissect the role of NAMPT in diverse biological contexts.
Researchers can use this compound to investigate fundamental questions, such as the role of NAMPT-derived NAD+ in DNA repair, epigenetic regulation by sirtuins, and the induction of specific cellular processes like autophagy. tocris.com As a well-characterized and potent inhibitor, this compound is an essential tool for elucidating the complex biology governed by NAD+ metabolism.
Q & A
Q. What experimental protocols are recommended for assessing the cytotoxic effects of GPP 78 hydrochloride in neuroblastoma cell lines?
- Methodological Answer : To evaluate cytotoxicity, use SH-SY5Y neuroblastoma cells as a primary model due to their sensitivity to this compound (IC50 = 3.8 nM) . Conduct dose-response assays with a concentration range of 1–10 nM, measuring cell viability via MTT or ATP-based assays. Include controls for NAD depletion (e.g., FK866, a known Nampt inhibitor) to validate specificity. Monitor autophagic flux using LC3-II Western blotting and lysosomal inhibitors (e.g., chloroquine) to confirm autophagy induction .
Q. How can researchers validate autophagy induction by this compound beyond LC3-II Western blotting?
- Methodological Answer : Combine LC3-II quantification with transmission electron microscopy (TEM) to visualize autophagosomes. Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to distinguish autophagosome formation (yellow puncta) from lysosomal degradation (red puncta). Additionally, measure p62/SQSTM1 degradation via Western blotting, as its reduction correlates with autophagic flux .
Q. What are the critical parameters for optimizing NAD depletion assays using this compound?
- Methodological Answer : Maintain cellular NAD levels by synchronizing cell cultures in nutrient-rich media prior to treatment. Use a NAD/NADH quantification kit with enzymatic cycling reactions for high sensitivity. Time-course experiments (0–24 hours) are essential, as NAD depletion peaks at 12–18 hours post-treatment. Normalize data to total protein content to account for cell death .
Advanced Research Questions
Q. How can researchers resolve contradictions between NAD depletion efficacy and autophagic flux variability in this compound studies?
- Methodological Answer : Variability may arise from cell-type-specific metabolic dependencies. For example, SH-SY5Y cells rely heavily on NAD for redox balance, making them sensitive to GPP 78. In resistant models (e.g., glioblastoma), supplement with nicotinamide riboside to bypass Nampt inhibition and assess rescue effects. Use metabolomics (LC-MS) to profile NAD intermediates and correlate with autophagy markers .
Q. What strategies optimize the use of this compound in co-treatment studies with other anticancer agents?
- Methodological Answer : Design sequential dosing regimens to exploit synthetic lethality. For example, pre-treat cells with GPP 78 to induce metabolic stress, followed by DNA-damaging agents (e.g., cisplatin). Use synergy analysis software (e.g., Chou-Talalay method) to calculate combination indices. Monitor off-target effects via RNA-seq to identify compensatory pathways (e.g., upregulated salvage NAD synthesis genes) .
Q. How should researchers address discrepancies in IC50 values for this compound across different neuroblastoma subtypes?
- Methodological Answer : Subtype-specific differences (e.g., MYCN-amplified vs. non-amplified cells) may reflect variations in Nampt expression or metabolic plasticity. Validate Nampt protein levels via ELISA and correlate with IC50 values. Use CRISPR knockouts of Nampt in resistant lines to confirm target specificity. Cross-reference with transcriptomic databases (e.g., CCLE) to identify resistance biomarkers .
Q. What in vivo models are suitable for studying this compound’s efficacy in neuroblastoma while controlling for NAD metabolism variables?
- Methodological Answer : Use patient-derived xenograft (PDX) models with matched NAD metabolite profiling. Administer GPP 78 intraperitoneally at 5 mg/kg daily, monitoring tumor volume and NAD levels via LC-MS. Include cohorts fed a niacin-free diet to exacerbate NAD depletion. For translational relevance, pair with PET imaging (e.g., 18F-FDG) to assess metabolic reprogramming .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression (four-parameter logistic model) in GraphPad Prism. Report IC50 values with 95% confidence intervals. For autophagy quantification, use ANOVA with post-hoc Tukey tests to compare multiple groups. Normalize autophagosome counts to cell number (DAPI-stained nuclei) to mitigate bias from cytotoxicity .
Q. How can researchers ensure reproducibility of this compound’s anti-inflammatory effects across different experimental setups?
- Methodological Answer : Standardize inflammatory stimuli (e.g., LPS concentration, exposure time) and use primary macrophages from consistent genetic backgrounds. Measure TNF-α and IL-6 secretion via ELISA, normalizing to cell viability. Include a positive control (e.g., dexamethasone) to validate assay sensitivity. Share raw data and analysis scripts via repositories like Figshare to enhance transparency .
Experimental Design and Controls
Q. What controls are essential for confirming the specificity of this compound’s effects on Nampt?
- Methodological Answer :
Include (1) a structurally unrelated Nampt inhibitor (e.g FK866) as a comparator, (2) NAD supplementation (e.g., 100 µM nicotinamide mononucleotide) to rescue cytotoxicity, and (3) siRNA-mediated Nampt knockdown to mimic drug effects. Validate target engagement using cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
